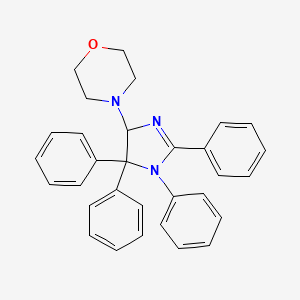![molecular formula C16H34ClNO B14584028 3-[4-(6-Methylheptyl)piperidin-1-yl]propan-1-ol;hydrochloride CAS No. 61515-54-6](/img/structure/B14584028.png)
3-[4-(6-Methylheptyl)piperidin-1-yl]propan-1-ol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(6-Methylheptyl)piperidin-1-yl]propan-1-ol;hydrochloride is a compound that belongs to the class of piperidines Piperidines are a group of organic compounds that contain a six-membered ring with one nitrogen atom
準備方法
The synthesis of 3-[4-(6-Methylheptyl)piperidin-1-yl]propan-1-ol;hydrochloride involves several steps. One common method includes the reaction of 4-(6-Methylheptyl)piperidine with propylene oxide in the presence of a suitable catalyst to form the desired product. The reaction conditions typically involve moderate temperatures and pressures to ensure optimal yield. Industrial production methods may involve large-scale reactors and continuous flow processes to produce the compound efficiently .
化学反応の分析
3-[4-(6-Methylheptyl)piperidin-1-yl]propan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
科学的研究の応用
3-[4-(6-Methylheptyl)piperidin-1-yl]propan-1-ol;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in treating neurological disorders due to its interaction with specific receptors in the brain.
作用機序
The mechanism of action of 3-[4-(6-Methylheptyl)piperidin-1-yl]propan-1-ol;hydrochloride involves its interaction with specific molecular targets in the body. It is known to act as a muscarinic antagonist, blocking the action of acetylcholine at muscarinic receptors. This leads to various physiological effects, including the modulation of neurotransmitter release and the regulation of smooth muscle contraction .
類似化合物との比較
3-[4-(6-Methylheptyl)piperidin-1-yl]propan-1-ol;hydrochloride can be compared with other similar compounds such as:
Cycrimine: A piperidine derivative used as an antiparkinsonian agent.
Biperiden: Another muscarinic antagonist used in the treatment of Parkinson’s disease.
特性
CAS番号 |
61515-54-6 |
|---|---|
分子式 |
C16H34ClNO |
分子量 |
291.9 g/mol |
IUPAC名 |
3-[4-(6-methylheptyl)piperidin-1-yl]propan-1-ol;hydrochloride |
InChI |
InChI=1S/C16H33NO.ClH/c1-15(2)7-4-3-5-8-16-9-12-17(13-10-16)11-6-14-18;/h15-16,18H,3-14H2,1-2H3;1H |
InChIキー |
GCZFQCODRODSGM-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCCCC1CCN(CC1)CCCO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(3-Chlorophenyl)methyl]-2,6-dimethylphenol](/img/structure/B14583947.png)

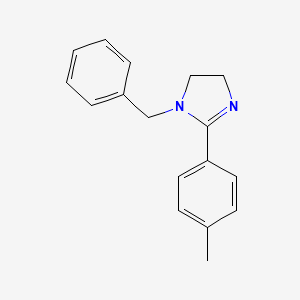
![N-Cyclohexyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14583964.png)
![1-{3-[2-(Benzyloxy)ethoxy]-4-nitrophenoxy}-2,4-dichlorobenzene](/img/structure/B14583971.png)
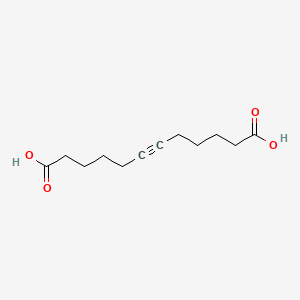

![1,4-Dimethyl-2,3-diphenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B14583980.png)
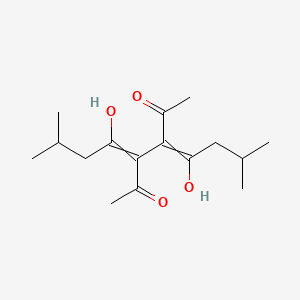

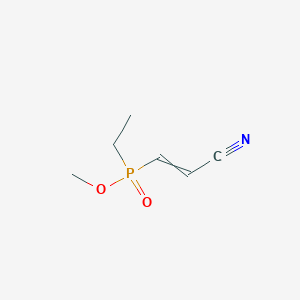
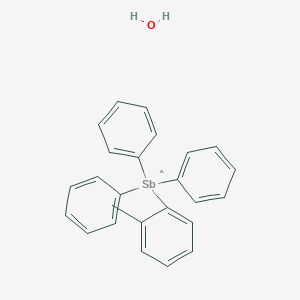
![2-[(4-Aminopyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14584012.png)
